(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid
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Overview
Description
(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid is an organic compound characterized by the presence of both difluorophenyl and phenyl groups attached to a prop-2-enoic acid backbone
Preparation Methods
The synthesis of (2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid typically involves the use of difluoromethylation processes. These processes can be carried out using various reagents and conditions, such as metal-based methods for transferring CF2H to C(sp2) sites, electrophilic, nucleophilic, radical, and cross-coupling methods . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include metal catalysts, radical initiators, and specific temperature and pressure conditions.
Scientific Research Applications
(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid can be compared with other similar compounds, such as α-(trifluoromethyl)styrenes and other difluoromethylated compoundsThe uniqueness of this compound lies in its specific combination of difluorophenyl and phenyl groups, which can impart distinct properties and functionalities .
Properties
IUPAC Name |
(E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O2/c16-13-7-6-11(8-14(13)17)12(9-15(18)19)10-4-2-1-3-5-10/h1-9H,(H,18,19)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCAKPXQDNQYJW-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)O)/C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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